Ethyl cyclopropanecarboxylate
Description
Significance of the Cyclopropane (B1198618) Motif in Organic Synthesis and Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is a fundamental structural motif in organic chemistry with profound implications for both organic synthesis and medicinal chemistry. fiveable.me Its significance stems from the unique chemical and physical properties conferred by its strained three-membered ring. This high ring strain, with bond angles of approximately 60 degrees, makes cyclopropane and its derivatives highly reactive and versatile functional groups. fiveable.me This reactivity allows for a variety of chemical transformations, including ring-opening reactions, rearrangements, and cycloadditions, making the cyclopropane moiety a valuable building block for the construction of more complex organic molecules. fiveable.me
In the realm of medicinal chemistry, the incorporation of a cyclopropane ring into a molecule can significantly influence its biological activity and pharmacokinetic properties. fiveable.menih.gov The rigid and strained nature of the ring can lock a molecule into a specific conformation, potentially enhancing its binding affinity to biological targets. unl.pt This structural rigidity, along with the increased p-character of its C-C bonds, often leads to improved metabolic stability, increased potency, and reduced off-target effects. scientificupdate.com Consequently, cyclopropane-containing compounds are found in a wide array of pharmaceuticals, including antibiotics, antiviral agents, and anticancer drugs. numberanalytics.comresearchgate.net The cyclopropyl (B3062369) group is also frequently employed as a bioisostere for alkenes, offering a more stable alternative while maintaining a similar spatial arrangement. scientificupdate.com
The diverse applications of the cyclopropane motif are highlighted by its presence in numerous natural products with significant biological activities, such as terpenoids, alkaloids, and polyketides. mdpi.com The ability to introduce this small, strained ring system provides a powerful tool for chemists to modulate the properties of molecules and design novel therapeutic agents and functional materials. fiveable.menumberanalytics.com
Historical Context of Cyclopropanation Reactions and Esterification
The journey to understanding and utilizing cyclopropane derivatives like ethyl cyclopropanecarboxylate (B1236923) is rooted in the historical development of two key chemical transformations: cyclopropanation and esterification.
The first synthesis of cyclopropane was achieved in 1881 by August Freund, who utilized an intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) with sodium. wikipedia.orgwikipedia.org This marked the beginning of cyclopropane chemistry. A significant advancement came in 1958 with the development of the Simmons-Smith reaction by Howard Ensign Simmons Jr. and Ronald D. Smith. thermofisher.com This method, which uses a zinc-copper couple and diiodomethane, provided a general and stereospecific way to convert alkenes into cyclopropanes and remains a cornerstone of organic synthesis. thermofisher.comnumberanalytics.com Over the years, various other cyclopropanation methods have been developed, often employing highly reactive species like carbenes and ylides to construct the strained three-membered ring. wikipedia.org
The history of esterification, the process of forming an ester from an alcohol and a carboxylic acid, dates back to the early 19th century. numberanalytics.com The French chemist Étienne Ossian Henry is credited with the first synthesis of esters. numberanalytics.com A pivotal moment in the field was the publication by Emil Fischer and Arthur Speier in 1895, which detailed the acid-catalyzed esterification of carboxylic acids with alcohols. wikipedia.orgmdpi.com This reaction, now known as the Fischer-Speier esterification, is a fundamental and widely used method for ester synthesis. numberanalytics.comwikipedia.org The understanding of reaction rates and the influence of the structure of the alcohol and acid were further elucidated by the work of Russian chemist Nikolaj Mensutkin between 1879 and 1883. encyclopedia.com
These parallel developments in creating cyclopropane rings and forming ester linkages have provided the foundational knowledge for synthesizing a vast array of molecules, including the subject of this article, ethyl cyclopropanecarboxylate.
Current Research Landscape of this compound and its Derivatives
This compound serves as a versatile building block and intermediate in modern organic synthesis, with its derivatives being actively explored in various research domains, particularly in medicinal chemistry.
Researchers are continuously developing new synthetic methodologies for creating cyclopropane-containing molecules. This compound is a key precursor in the synthesis of a wide range of cyclopropane derivatives through transformations like hydrolysis, reduction, and decarboxylation. smolecule.com Its unique reactivity allows for its use in reactions such as Friedel-Crafts acylation, where it acts as an annulation reagent to form more complex cyclic structures. smolecule.com
In the field of medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic applications. For instance, a study published in Chemical Biology & Drug Design detailed the synthesis and evaluation of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives as anticonvulsant agents. mdpi.comnih.gov One of the most active compounds from this series demonstrated a significant protective index in preclinical models of seizures. nih.gov This highlights the potential of using the this compound scaffold to develop new drugs for neurological disorders.
Furthermore, the unique structural and electronic properties of arylcyclopropanes, which can be synthesized from this compound precursors, make them attractive motifs for drug discovery. unl.pt The cyclopropyl group in these structures can enhance metabolic stability and binding potency. unl.pt The ongoing research into cyclopropane carboxylic acid derivatives for various pharmaceutical uses underscores the continued importance of this compound as a starting material for generating novel and biologically active molecules. google.com
Table 1: Key Historical Developments in Cyclopropane Chemistry and Esterification
| Year | Development | Key Contributor(s) | Significance |
| 1881 | First synthesis of cyclopropane | August Freund | Established the field of cyclopropane chemistry. wikipedia.orgwikipedia.org |
| 1895 | Acid-catalyzed esterification | Emil Fischer and Arthur Speier | Developed a fundamental and widely used method for ester synthesis. wikipedia.orgmdpi.com |
| 1958 | Simmons-Smith reaction | Howard E. Simmons Jr. and Ronald D. Smith | Provided a general and stereospecific method for converting alkenes to cyclopropanes. thermofisher.com |
Table 2: Selected Research on this compound Derivatives
| Derivative Class | Research Focus | Key Findings | Reference |
| Ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate | Anticonvulsant Activity | Identification of a potent compound with a high protective index in seizure models. | mdpi.comnih.gov |
| Arylcyclopropanes | Medicinal Chemistry | The cyclopropyl group can improve metabolic stability and binding potency in drug candidates. | unl.pt |
| Cyclopropane carboxylic acid derivatives | Pharmaceutical Uses | Ongoing development of novel compounds with potential therapeutic applications. | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl cyclopropanecarboxylate | |
|---|---|---|
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InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3 | |
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InChI Key |
LDDOSDVZPSGLFZ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)C1CC1 | |
| Source | PubChem | |
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Molecular Formula |
C6H10O2 | |
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DSSTOX Substance ID |
DTXSID90196704 | |
| Record name | Ethyl cyclopropanecarboxylate | |
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Molecular Weight |
114.14 g/mol | |
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CAS No. |
4606-07-9 | |
| Record name | Ethyl cyclopropanecarboxylate | |
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| Record name | Ethyl cyclopropanecarboxylate | |
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| Record name | Ethyl cyclopropanecarboxylate | |
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Synthetic Methodologies for Ethyl Cyclopropanecarboxylate and Its Analogues
Direct Cyclopropanation Strategies
Direct cyclopropanation strategies represent a highly efficient and atom-economical approach to the synthesis of cyclopropane (B1198618) rings. These methods typically involve the reaction of an alkene with a carbene or carbene precursor, facilitated by a catalyst. The formation of the three-membered ring occurs in a single synthetic operation, directly converting a C=C double bond into a cyclopropane moiety.
One of the most powerful and extensively studied methods for synthesizing cyclopropanes is the metal-catalyzed reaction of olefins with diazo compounds, particularly ethyl diazoacetate (EDA). acgpubs.orgrsc.org In this transformation, a transition metal complex activates the diazo compound to generate a reactive metal carbene intermediate. nih.gov This intermediate then transfers the carbene fragment (:CHCO₂Et) to an olefin, yielding the corresponding ethyl cyclopropanecarboxylate (B1236923) derivative. acgpubs.org This catalytic process is a cornerstone of modern organic synthesis, offering access to a wide array of substituted cyclopropanes. rsc.org The choice of metal catalyst is crucial as it governs the reaction's efficiency, diastereoselectivity, and enantioselectivity. researchgate.net Key metals employed for this purpose include gold, rhodium, copper, osmium, and cobalt, each exhibiting unique catalytic properties. acgpubs.org
The direct cyclopropanation of ethylene (B1197577) is a challenging yet highly desirable transformation for producing the fundamental ethyl cyclopropanecarboxylate. Gold catalysis has emerged as a viable method for this reaction. Specifically, the gold(I) complex IPrAuCl, when activated by a sodium salt like NaBArF₄, effectively catalyzes the reaction between ethylene and ethyl diazoacetate (EDA). beilstein-journals.orgnih.govnih.gov This catalytic system operates under mild conditions, such as room temperature and an ethylene pressure of 8 bar, to afford this compound in moderate yields of approximately 70%, based on the amount of EDA used. beilstein-journals.orgnih.gov This represents the first successful example of a direct, high-conversion cyclopropanation of ethylene using this methodology. beilstein-journals.org
The catalyst system, IPrAuCl/NaBArF₄, where IPr is 1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene and BArF₄ is tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, facilitates the transfer of the carbene group from EDA to ethylene. beilstein-journals.orgresearchgate.net
| Entry | Catalyst | Additive | Yield (%) |
| 1 | IPrAuCl | None | 4 |
| 2 | IPrAuCl | AgOTf | 2 |
| 3 | IPrAuCl | AgSbF₆ | >70 |
| 4 | IPrAuCl | NaBArF₄ | 62 |
| 5 | IPrAuCl/NaBArF₄ | - | 70 |
Table 1: Catalyst Screening for the Gold-Catalyzed Reaction of Ethylene and Ethyl Diazoacetate. beilstein-journals.orgresearchgate.net Conditions: 0.02 mmol catalyst, 0.2 mmol EDA, 8 bar Ethylene, CH₂Cl₂, Room Temperature. beilstein-journals.org
Rhodium(II) complexes are among the most widely used and effective catalysts for the cyclopropanation of olefins with ethyl diazoacetate. researchgate.netresearchgate.net Dirhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are highly active catalysts that promote the decomposition of diazo compounds to generate rhodium-carbene intermediates. nih.govresearchgate.net These intermediates readily react with a broad range of alkenes to produce cyclopropane derivatives. researchgate.net
A key feature of rhodium-catalyzed cyclopropanation is the ability to control stereoselectivity by modifying the ligands on the rhodium center. The use of chiral rhodium(II) carboxylates, particularly those derived from amino acids like N-(arylsulfonyl)prolinates, enables highly diastereoselective and enantioselective cyclopropanations. researchgate.netnih.gov For instance, rhodium(II) N-(arenesulfonyl)prolinate catalysts have been shown to achieve high levels of stereocontrol in reactions involving vinyldiazomethanes and alkenes. researchgate.net The choice of catalyst can significantly enhance the formation of the thermodynamically favored trans (anti) isomer, in some cases leading to relative yields greater than 95%. researchgate.net Even for challenging substrates like N-Boc-2,5-dihydropyrrole, rhodium catalysis can be highly efficient, operating at catalyst loadings as low as 0.005 mol% to produce the desired bicyclic products. acs.org
| Catalyst | Substrate | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) | Yield (%) |
| Rh₂(S-DOSP)₄ | Methyl p-tolyldiazoacetate + Ethyl acrylate (B77674) | >97:3 | 77 | 59 |
| Rh₂(S-TCPTAD)₄ | Methyl p-methoxyphenyldiazoacetate + Methyl acrylate | >97:3 | 94 | 91 |
| Rh₂(S-TCPTAD)₄ | Methyl (E)-4-chlorostyryldiazoacetate + Methyl acrylate | >97:3 | 98 | 89 |
| Rh₂(esp)₂ | Ethyl diazoacetate + N-Boc-2,5-dihydropyrrole | exo/endo-1 | - | 76 |
Table 2: Selected Examples of Rhodium-Catalyzed Asymmetric Cyclopropanation. nih.govacs.org
Copper complexes have a long history as catalysts for cyclopropanation reactions with ethyl diazoacetate. rsc.org Both copper(I) and copper(II) species are active catalysts. In situ-prepared copper(I) catalysts bearing homoscorpionate (Tpˣ) ligands have demonstrated very high activity and diastereoselectivity for the cyclopropanation of various α-olefins, including styrene (B11656), 1-hexene, and vinyl acetate. nih.gov A notable characteristic of these TpˣCu catalysts is their strong preference for forming the cis cyclopropane isomer, a selectivity that is largely independent of temperature between -10 and +30 °C. nih.gov
Copper(II)-exchanged clays (B1170129) and zeolites also serve as effective heterogeneous catalysts for the reaction of ethyl diazoacetate with styrene. rsc.org Interestingly, the nature of the solid support can invert the typical diastereoselectivity. For example, using Cu(II)-K10 montmorillonite (B579905) as the catalyst reverses the usual preference for the trans product, making the cis-cyclopropane the major isomer. rsc.org Copper catalysis has also been successfully applied to the cyclopropanation of the non-activated double bonds in unsaturated fatty esters, such as methyl oleate, yielding the corresponding cyclopropyl (B3062369) derivatives in nearly quantitative amounts. rsc.org
| Catalyst | Olefin | Diastereomeric Ratio (cis:trans) | Yield (%) |
| TpCu | Styrene | 90:10 | 95 |
| TpCu | 1-Hexene | 82:18 | 75 |
| Tp*Cu | n-Butyl vinyl ether | >99:1 | 99 |
| Cu(OTf)₂ | Methyl Oleate | 55:45 | >99 |
| Cu(II)-K10 Montmorillonite | Styrene | Major cis product | - |
Table 3: Diastereoselectivity in Copper-Catalyzed Cyclopropanation with Ethyl Diazoacetate. rsc.orgnih.govrsc.org
Osmium porphyrin complexes are highly efficient catalysts for the cyclopropanation of a variety of alkenes with ethyl diazoacetate. iastate.edu Catalytic systems derived from osmium(II) meso-tetra-p-tolylporphyrin, [Os(TTP)]₂, are particularly effective, converting styrenes and diazo reagents into cyclopropanes with high yields and stereoselectivity. acs.org A key feature of this system is its exceptionally high diastereoselectivity, producing high anti/syn isomer ratios. For the cyclopropanation of styrene with ethyl diazoacetate, an anti/syn ratio of 10:1 can be achieved. iastate.edu
Mechanistic investigations have provided significant insight into the reaction pathway. While an osmium porphyrin carbene complex, (TTP)Os=CHCO₂Et, has been isolated, studies show it is not the primary catalytically active species, as its stoichiometric reaction with styrene is too slow. iastate.eduacs.org Instead, evidence from chemical and labeling experiments points to a trans-osmium(II) bis(carbene) species as the active catalyst in the catalytic cycle. acs.org
| Alkene | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Styrene | 63 | 8.9 |
| α-Methylstyrene | 75 | 1.8 |
| 1-Decene | 71 | 1.4 |
| trans-β-Methylstyrene | 68 | >20 |
Table 4: Osmium-Porphyrin Catalyzed Cyclopropanation of Alkenes with Ethyl Diazoacetate. iastate.edu Catalyst: (TTP)Os=CHCO₂Et.
Cobalt(II) complexes, particularly those based on chiral porphyrins, have emerged as powerful catalysts for the asymmetric cyclopropanation of olefins. acgpubs.orgacs.org These catalysts are especially effective for reactions with electron-deficient olefins, such as α,β-unsaturated esters, ketones, and nitriles. acs.org A significant advantage of these cobalt catalysts is their ability to suppress the dimerization of the diazo compound, which allows the reaction to be performed in a one-pot protocol using the olefin as the limiting reagent. acs.orgd-nb.info
Using D₂-symmetric chiral porphyrin ligands, cobalt(II) complexes can achieve both excellent diastereo- and enantioselectivity under mild conditions. acs.org For example, the cyclopropanation of styrene with ethyl diazoacetate using a chiral cobalt(II) porphyrin catalyst can yield the product with up to an 80:20 trans:cis ratio and 82% enantiomeric excess (ee). acgpubs.orgacgpubs.org Cobalt(II) complexes derived from tetramethyltetraaza nih.govannulene ligands have also been shown to be highly active, mediating radical-type cyclopropanation of electron-deficient alkenes with high efficiency. d-nb.info Mechanistic studies suggest that cobalt(II)-porphyrin-mediated cyclopropanations proceed through the formation of a Fischer-type radical carbene intermediate. acgpubs.org
| Olefin | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee, trans) | Yield (%) |
| Styrene | 11:89 | 90 | Good |
| Methyl Acrylate | - | - | 85 |
| Acrylonitrile | >99:1 | 97 | 93 |
| Methyl Vinyl Ketone | 94:6 | 94 | 91 |
Table 5: Asymmetric Cyclopropanation with Chiral Cobalt(II) Catalysts. acs.orgacs.orgd-nb.info
Metal-Catalyzed Olefin Cyclopropanation with Diazo Compounds
Indirect and Derivatization Routes
Indirect methods for synthesizing this compound involve the formation of a different cyclic precursor, which is then converted to the desired cyclopropane derivative.
One indirect route to cyclopropanecarboxylates involves the ring contraction of a four-membered ring to a three-membered ring. researchgate.net Specifically, the Favorskii rearrangement of α-halo ketones can be applied to 2-halocyclobutanones. This reaction, when carried out in the presence of a base, leads to the formation of a cyclopropanecarboxylic acid derivative. For example, 2-alkylidenecyclobutanols can undergo ring contraction to yield 1-alkylcyclopropyl carbonyl compounds. rsc.org
Another established indirect method is the intramolecular cyclization of alkyl 4-halobutanoates. researchgate.netbeilstein-journals.org In this approach, a linear precursor containing a halogen at the 4-position and an ester group undergoes an intramolecular nucleophilic substitution reaction in the presence of a base to form the cyclopropane ring.
Electroreductive methods offer an alternative approach to cyclopropane synthesis. These reactions typically involve the electrochemical reduction of 1,3-dihalo compounds. rsc.orgrsc.org The process generates a carbanion intermediate which then undergoes intramolecular cyclization to form the cyclopropane ring. This method can be part of a two-step sequence where an electron-deficient olefin is first reacted with a dihalomethane to produce the 1,3-dichloro precursor, which is then subjected to electroreductive dehalogenation. rsc.orgrsc.org While effective, electroreductive reactions can present challenges such as the need for anhydrous and anaerobic conditions. acs.orgnih.gov
A straightforward derivatization route to this compound is the decarboxylation of diethyl 1,1-cyclopropyldicarboxylate. researchgate.netbeilstein-journals.org This method involves the removal of one of the two ester groups from the starting dicarboxylate. This reaction is a common strategy for preparing monosubstituted cyclopropanes from their gem-disubstituted precursors.
Esterification of Cyclopropanecarboxylic Acid with Ethanol (B145695)
The direct esterification of cyclopropanecarboxylic acid with ethanol, commonly known as Fischer esterification, is a fundamental and widely used method for the synthesis of this compound. googleapis.com This acid-catalyzed condensation reaction involves the nucleophilic acyl substitution of the carboxylic acid with ethanol, resulting in the formation of the ester and water as a byproduct.
The reaction is an equilibrium process, and to drive it towards the product side, a large excess of the alcohol reactant (ethanol) is typically employed. googleapis.com Another strategy to maximize the yield is the removal of water as it is formed, often accomplished using a Dean-Stark apparatus or a suitable drying agent. googleapis.com
Various acid catalysts can be employed to facilitate this transformation. Concentrated sulfuric acid is a common and effective choice. In a typical procedure, cyclopropanecarboxylic acid is refluxed with ethanol in the presence of a catalytic amount of sulfuric acid. google.com For instance, heating a mixture of cyclopropanecarboxylic acid, ethanol, and a few drops of concentrated sulfuric acid at reflux (approximately 85 °C) for 16 hours can yield this compound in high purity (98%). google.com
Alternative catalysts include solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), which offer the advantage of easier separation from the reaction mixture. google.com The reaction can also be effectively carried out using chlorotrimethylsilane (B32843) in ethanol, which generates HCl in situ to catalyze the esterification. This method has been shown to fully convert cyclopropanecarboxylic acid to its ethyl ester. researchgate.net
The general mechanism for Fischer esterification proceeds through several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the oxygen atom of ethanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.
A proton transfer from the oxonium ion to one of the hydroxyl groups.
Elimination of water as a leaving group, forming a protonated ester.
Deprotonation of the protonated ester, typically by the alcohol or water in the mixture, to yield the final this compound and regenerate the acid catalyst.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfuric Acid | Ethanol | ~85 (Reflux) | 16 | 98 | google.com |
| Amberlyst-15 | Ethanol | Reflux | up to 20 | Quantitative | google.com |
| Chlorotrimethylsilane | Ethanol | 60 | 2 | Quantitative | researchgate.net |
Transesterification of Other Alkyl Cyclopropanecarboxylates
Transesterification is another viable synthetic route to this compound, involving the conversion of a different alkyl cyclopropanecarboxylate (such as mthis compound) into the ethyl ester by reaction with ethanol. beilstein-journals.org This process is also an equilibrium reaction and can be catalyzed by either acids or bases. To ensure a high conversion to the desired ethyl ester, a large excess of ethanol is used as the solvent and reactant.
Acid-Catalyzed Transesterification: The mechanism for acid-catalyzed transesterification is very similar to that of Fischer esterification (PADPED mechanism). The process involves the protonation of the starting ester's carbonyl group, followed by nucleophilic attack from ethanol, proton transfer, elimination of the original alcohol (e.g., methanol), and final deprotonation to yield this compound. google.com
Base-Catalyzed Transesterification: Under basic conditions, the reaction is typically initiated by an alkoxide, such as sodium ethoxide, which is more nucleophilic than ethanol itself. The ethoxide ion attacks the carbonyl carbon of the starting alkyl ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the original alkoxide (e.g., methoxide) as the leaving group to form the new ethyl ester.
Catalysts like sodium methoxide, sodium ethoxide, and titanium alkoxides (e.g., tetramethyl or tetraethyl titanate) have been traditionally used for this purpose. tandfonline.com However, the use of strong base catalysts like sodium alkoxides can sometimes lead to side reactions and affect the stereochemistry of the cyclopropane ring. researchgate.net To circumvent these issues, alternative catalysts have been developed. Lanthanoid metal alkoxides, for example, have been shown to effectively catalyze the transesterification of cyclopropanecarboxylates in good yields with fewer by-products. researchgate.net The reaction is often performed under conditions where the lower-boiling alcohol byproduct (e.g., methanol) is continuously removed by distillation to drive the equilibrium toward the product. researchgate.net
| Catalyst Type | Specific Examples | Key Features | Reference |
|---|---|---|---|
| Acid Catalysts | Sulfuric Acid, Hydrochloric Acid | Follows PADPED mechanism, similar to Fischer esterification. | |
| Base Catalysts (Alkoxides) | Sodium Ethoxide, Sodium Methoxide | Proceeds via nucleophilic addition-elimination. Can affect stereochemistry. | tandfonline.com |
| Titanium Catalysts | Tetraethyl Titanate | Alternative to alkoxide catalysts. | tandfonline.com |
| Lanthanoid Metal Alkoxides | Triisopropoxysamarium(III), Triisopropoxylanthanum(III) | Provides high yields with fewer by-products. | researchgate.net |
Functional Group Modifications of the Ethyl Group
The ethyl ester functional group in this compound is a versatile handle for further synthetic transformations, allowing for the creation of a variety of cyclopropane derivatives. smolecule.com These modifications primarily involve reactions that transform the ester into other functional groups.
Hydrolysis: The ethyl ester can be hydrolyzed back to the parent cyclopropanecarboxylic acid. smolecule.comcymitquimica.com This reaction can be carried out under either acidic or basic (saponification) conditions. cymitquimica.comvulcanchem.com For example, basic hydrolysis is often achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). tandfonline.com The resulting carboxylate salt is then acidified to yield the free cyclopropanecarboxylic acid. tandfonline.com This conversion is a key step when the carboxylic acid itself is the desired product or an intermediate for further reactions, such as the formation of acid chlorides or amides. google.com
Reduction: The ester group can be reduced to a primary alcohol, yielding cyclopropylmethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction involves the nucleophilic attack of a hydride ion on the ester carbonyl, leading to the formation of the alcohol after an aqueous workup.
Aminolysis: this compound can react with ammonia (B1221849) or primary/secondary amines in a process called aminolysis to form the corresponding cyclopropanecarboxamide. googleapis.com This reaction often requires a catalyst, such as sodium alkoxides or alkali metal salts of polyols, especially when using hindered esters. googleapis.com The direct aminolysis of less hindered esters like ethyl or mthis compound can be challenging and may require specific catalysts or conditions to proceed efficiently. googleapis.com Enzymatic methods, using lipases, have also been developed for the ammonolysis of esters under mild conditions. google.com
Reaction with Organometallic Reagents: The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX), can lead to the formation of tertiary alcohols. This reaction proceeds through the initial formation of a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.
| Reaction | Reagent(s) | Product | Reference |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH/H₂O | Cyclopropanecarboxylic Acid | tandfonline.comvulcanchem.com |
| Reduction | LiAlH₄, then H₂O workup | Cyclopropylmethanol | smolecule.com |
| Aminolysis | NH₃, RNH₂, R₂NH | Cyclopropanecarboxamide | googleapis.com |
| Grignard Reaction | R-MgX (excess) | Tertiary Alcohol |
Reaction Mechanisms and Mechanistic Studies of Ethyl Cyclopropanecarboxylate
Cyclopropane (B1198618) Ring Reactivity and Strain Theory
The reactivity of the cyclopropane ring in ethyl cyclopropanecarboxylate (B1236923) is largely dictated by Baeyer strain theory, which describes the angle strain resulting from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). qmul.ac.ukslideshare.net This strain, along with torsional strain from eclipsed hydrogen atoms, makes the ring susceptible to reactions that relieve this energetic instability. qmul.ac.uk The C-C bonds in cyclopropane are weaker and more "bent" than typical alkane C-C bonds, possessing higher p-character, which imparts some properties similar to those of an olefinic double bond. qmul.ac.ukethernet.edu.et The electron-withdrawing ethyl ester group further influences the ring's reactivity by polarizing it and stabilizing adjacent carbanionic intermediates. ethernet.edu.et
Ring-Opening Reactions: Electrophilic and Nucleophilic Pathways
The strained nature of the cyclopropane ring in ethyl cyclopropanecarboxylate makes it susceptible to both electrophilic and nucleophilic attacks, leading to ring-opening. qmul.ac.uk
Electrophilic Ring-Opening: Electrophiles readily attack the cyclopropane ring, which behaves somewhat like a π-system. ethernet.edu.et For instance, reactions with halogens (e.g., Br₂) and selenenylating agents (e.g., benzeneselenenyl chloride) proceed via electrophilic addition, cleaving the ring to form 1,3-disubstituted products. researchgate.netnih.gov The regioselectivity of this opening is influenced by substituents on the ring. In donor-acceptor substituted cyclopropanes, the ring opening is often triggered by a Lewis acid catalyst coordinating to the electron-withdrawing group, facilitating nucleophilic attack. snnu.edu.cn The presence of an electron-withdrawing group like the ethyl ester in this compound can stabilize the ring, but it also directs the regioselectivity of the ring-opening.
Nucleophilic Ring-Opening: While less common for unsubstituted cyclopropanes, nucleophilic ring-opening becomes significant in "activated" cyclopropanes, such as those bearing electron-withdrawing groups (EWGs). qmul.ac.ukthieme-connect.comthieme-connect.com In the case of this compound, the ester group activates the ring towards nucleophilic attack. ethernet.edu.et These reactions often proceed via a Michael-type addition mechanism, where a nucleophile attacks one of the ring carbons, leading to the formation of a carbanionic intermediate that subsequently undergoes ring cleavage. thieme-connect.comchemrxiv.org This pathway is fundamental to the synthesis of various functionalized acyclic compounds. thieme-connect.comthieme-connect.com For example, reactions with amines can lead to the formation of γ-amino esters, which can further cyclize to form γ-lactams. thieme-connect.com
The table below summarizes the outcomes of different ring-opening reactions.
| Reagent Type | Reactant Example | Product Type | Reference |
| Electrophile | Benzeneselenenyl chloride | 2-(phenylseleno)butanedioate | researchgate.net |
| Electrophile | Bromine (Br₂) | 2-halobutanedioate | researchgate.net |
| Nucleophile | Amines | γ-amino esters / γ-lactams | thieme-connect.com |
| Nucleophile | Hydrazines | Dihydropyrazoles / Pyridazinones | researchgate.net |
Isomerization and Rearrangement Processes
Thermal and catalytic conditions can induce isomerization and rearrangement of this compound and its derivatives. Thermal rearrangement of substituted ethyl cyclopropanecarboxylates can lead to cis-trans isomerization and the formation of cyclopentene (B43876) derivatives through a proposed diradical intermediate. acs.org For example, the pyrolysis of ethyl 2-methyl-3-propenylcyclopropanecarboxylates results in a mixture of isomeric cyclopentenes and acyclic dienoates. acs.org
The thermal isomerization of cyclopropanecarboxaldehyde (B31225), a related compound, to 2,3-dihydrofuran (B140613) is a known process. google.comgoogleapis.comgoogle.com Similarly, methyl cis-2-alkylcyclopropanecarboxylates can undergo thermal ring-opening to form γ,δ-unsaturated esters via a 1,5-hydrogen shift. cdnsciencepub.com The presence of an alkyl group cis to the ester is crucial for this reaction to occur. cdnsciencepub.com
Acid-catalyzed isomerization is also observed. For instance, the isomerization of 2-(β,β-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid is facilitated by heating in the presence of its anhydride. google.com
Mechanistic Pathways in Synthetic Transformations
The synthesis of this compound often involves the cyclopropanation of ethyl acrylate (B77674). Metal-catalyzed carbene transfer reactions are a primary method for this transformation.
Carbene Transfer Mechanisms in Metal-Catalyzed Cyclopropanations
The metal-catalyzed reaction of a diazo compound, such as ethyl diazoacetate (EDA), with an alkene is a powerful method for forming cyclopropane rings. researchgate.net The mechanism generally involves the formation of a metal-carbene intermediate. researchgate.netacs.org
In these reactions, a transition metal catalyst (commonly based on rhodium, copper, gold, or iron) reacts with a diazo compound to form a highly reactive metallocarbene (or metal-carbene) species. researchgate.netresearchgate.netnih.govsumitomo-chem.co.jp This intermediate is essentially a carbon atom with a lone pair of electrons and an empty orbital, complexed to a metal center. acs.org
Formation and Reactivity: The catalyst, for example, a rhodium(II) dimer like Rh₂(OAc)₄, reacts with ethyl diazoacetate to release nitrogen gas and form a rhodium-carbene intermediate. nih.gov This species is electrophilic and readily reacts with the nucleophilic π-bond of an alkene, such as ethyl acrylate. nih.govrsc.org Computational and experimental studies suggest that for rhodium-catalyzed reactions with acrylates, the reaction may be facilitated by a weak interaction between the carbenoid and the carbonyl group of the substrate before the cyclopropanation event. nih.govrsc.org
Recent studies on iron-porphyrin and cobalt-based catalysts have revealed the potential for carbene radical intermediates in these transformations. researchgate.netacs.orgrochester.edu In these cases, single-electron transfer can occur to form a metal-bound carbene radical, which then proceeds through a stepwise radical mechanism for cyclopropanation. acs.orgrochester.edu
The table below outlines various metal catalysts and their proposed intermediates in the cyclopropanation to form this compound and its derivatives.
| Metal Catalyst System | Proposed Intermediate | Key Mechanistic Feature | Reference(s) |
| Rhodium(II) carboxylates | Rhodium-carbene | Concerted, asynchronous cyclopropanation | nih.govrsc.org |
| Copper(I) with salicylaldimine ligand | Copper(I)-carbene complex | Formation observed via stopped-flow UV spectroscopy | sumitomo-chem.co.jp |
| Gold(I) (IPrAuCl/NaBArF₄) | Gold-carbene | Direct cyclopropanation of ethylene (B1197577) | researchgate.net |
| Iron-porphyrin (Heme proteins) | Iron porphyrin-carbene (IPC) | Stepwise diradical or concerted pathways; potential for radical mechanism | researchgate.netrochester.edu |
| Osmium-porphyrin | Osmium-monocarbene | Isolated but not the active catalyst; activated by trans ligand | iastate.edu |
| Ruthenium-phenyloxazolidine | Ruthenium-carbene | Potential for migratory insertion into ligand | diva-portal.org |
Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) is a major focus in the development of metal-catalyzed cyclopropanation reactions. The structure of the catalyst, particularly the ligands bound to the metal center, plays a crucial role in determining the stereochemical outcome. nih.govresearchgate.net
Diastereoselectivity: In the cyclopropanation of ethyl acrylate, the reaction can produce either cis or trans isomers of the resulting diethyl cyclopropane-1,2-dicarboxylate. The choice of catalyst and ligands can strongly influence this ratio. For example, in Rh(III)-catalyzed cyclopropanation, the use of different cyclopentadienyl (B1206354) (Cp) ligands can invert the diastereoselectivity from favoring the trans product to favoring the cis product. nih.gov The trans isomer is often the thermodynamically more stable product and is frequently favored. nih.govacs.org
Enantioselectivity: For asymmetric cyclopropanation, chiral catalysts are employed. Dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands are highly effective. nih.gov For instance, the Rh₂(S-DOSP)₄ catalyst has been used in the reaction of methyl p-tolyldiazoacetate with ethyl acrylate to achieve high diastereoselectivity and good enantioselectivity. nih.gov The enantioselectivity is believed to arise from the specific orientation of the approaching alkene relative to the chiral environment of the metallocarbene intermediate, which dictates the facial selectivity of the carbene transfer. nih.govresearchgate.net
Engineered heme proteins have also emerged as powerful biocatalysts for enantioselective cyclopropanation. rochester.eduacs.org By modifying the protein scaffold and the cofactor, high diastereo- and enantioselectivity can be achieved, even for challenging electron-deficient alkenes. rochester.edu
Friedel-Crafts Annulation Mechanisms with Aromatic Compounds
The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings, typically involves the use of alkyl or acyl halides as electrophiles in the presence of a Lewis acid catalyst. iitk.ac.inwikipedia.org this compound can participate in a variation of this reaction, acting as an annulation reagent to construct cyclic structures fused to an aromatic ring. smolecule.com
A notable example is the reaction of this compound with benzene (B151609) in the presence of aluminum chloride (AlCl₃), which yields 2-methyl-1-indanone (B98384) in high yield. researchgate.net The mechanism of this annulation is a multi-step process initiated by the Lewis acid.
Mechanism of Friedel-Crafts Annulation:
Activation of the Ester: The Lewis acid, typically AlCl₃, coordinates to the carbonyl oxygen of the ester group. This polarization weakens the cyclopropane ring bonds, making the molecule more susceptible to nucleophilic attack.
Ring Opening and Electrophile Generation: The aromatic compound (e.g., benzene) acts as a nucleophile, attacking one of the methylene (B1212753) carbons of the cyclopropane ring. This attack is followed by the opening of the three-membered ring to form a more stable carbocation intermediate. This process is distinct from typical Friedel-Crafts alkylations where a carbocation is generated from an alkyl halide. pressbooks.pub
Intramolecular Cyclization (Acylation): The newly formed intermediate contains an acyl group that is positioned to undergo an intramolecular Friedel-Crafts acylation. The aromatic ring attacks the electrophilic carbonyl carbon, leading to the formation of a six-membered ring intermediate.
Rearomatization and Product Formation: A proton is lost from the sp³-hybridized carbon of the benzene ring, restoring aromaticity and yielding the final annulated product, 2-methyl-1-indanone.
This reaction showcases the dual reactivity of this compound, where the cyclopropane ring acts as a precursor to an alkyl chain and the ester group serves as the acylating agent for the subsequent intramolecular cyclization.
Mechanism of Hydrolytic Stability for Cyclopropanecarboxylate Esters
Esters of cyclopropanecarboxylic acid, including the ethyl ester, exhibit a remarkable and synthetically useful increase in stability towards both acid- and base-catalyzed hydrolysis compared to other esters. nih.govresearchgate.net This enhanced stability has significant implications, particularly in the design of prodrugs, where controlled release of an active pharmaceutical ingredient is often desired. acs.org
The increased hydrolytic stability is attributed to a combination of steric and electronic effects originating from the unique geometry and bonding of the cyclopropyl (B3062369) group.
Key Factors Contributing to Hydrolytic Stability:
Hyperconjugative Stabilization: The primary electronic factor is hyperconjugation. The Walsh orbitals of the cyclopropane ring, which have significant p-character, can donate electron density to the adjacent carbonyl group's π* antibonding orbital. researchgate.net This interaction stabilizes the ground state of the ester, making it less reactive towards nucleophilic attack by water or hydroxide (B78521) ions. Computational studies, such as CBS-QB3 calculations on isodesmic reactions, have provided quantitative evidence for this hyperconjugative stabilization. nih.govresearchgate.net
Steric Hindrance: The cyclopropyl group can also provide a degree of steric hindrance around the ester functionality. This physical barrier can impede the approach of a nucleophile (like water or a hydroxide ion) to the electrophilic carbonyl carbon, thus slowing down the rate of hydrolysis. researchgate.net This effect is particularly relevant in enzyme-catalyzed hydrolysis, where the active site of the enzyme may not accommodate the bulky cyclopropyl group as readily as a less hindered alkyl group. researchgate.net
A comparative study of the hydrolytic stability of valacyclovir (B1662844) and its cyclopropane analogue provides compelling evidence for this phenomenon. At 40°C and pH 6, the half-life of the cyclopropane analogue was found to be greater than 300 hours, whereas the half-life of valacyclovir was 69.7 hours. nih.govacs.org
| Compound | pH | Temperature (°C) | Half-life (h) |
| Valacyclovir | 6 | 40 | 69.7 |
| Cyclopropane analogue of Valacyclovir | 6 | 40 | >300 |
This table illustrates the enhanced hydrolytic stability of a cyclopropanecarboxylate ester compared to a standard amino acid ester under identical conditions. nih.govacs.org
Proposed Mechanisms for Biological Activity
While this compound itself is not widely documented as a potent bioactive molecule, the cyclopropanecarboxylate moiety is a key structural feature in various compounds with significant biological activities, including pharmaceuticals and agrochemicals. evitachem.com The proposed mechanisms by which these derivatives exert their effects are often linked to the unique properties of the cyclopropane ring.
The biological activity of cyclopropane-containing molecules can be attributed to several factors:
Metabolic Stability: As discussed in the context of hydrolytic stability, the cyclopropyl group can confer resistance to metabolic degradation, particularly by esterases. researchgate.netacs.org This can lead to a longer duration of action and improved bioavailability of a drug.
Enzyme Inhibition: The strained nature of the cyclopropane ring can be exploited in the design of enzyme inhibitors. The ring can act as a "latent" reactive group that, upon enzymatic processing, forms a covalent bond with the enzyme's active site, leading to irreversible inhibition.
Receptor Binding: The rigid, three-dimensional structure of the cyclopropyl group can be a critical pharmacophore element that facilitates precise binding to the active site of a receptor or enzyme. evitachem.com The defined conformation can lead to high-affinity interactions that are not possible with more flexible alkyl chains. The amino group in some derivatives allows for hydrogen bonding and electrostatic interactions with biological targets, potentially modulating their activity. evitachem.com
Advanced Applications in Complex Molecule Synthesis
Building Block in Medicinal Chemistry and Pharmaceutical Research
In the pharmaceutical industry, the quest for novel therapeutics with improved efficacy and better safety profiles is relentless. Ethyl cyclopropanecarboxylate (B1236923) and its derivatives have become indispensable tools in this endeavor, contributing to the synthesis of new drugs and the enhancement of existing ones. ontosight.ai
Ethyl cyclopropanecarboxylate is a crucial starting material for creating key pharmaceutical intermediates—molecular frameworks that are later elaborated into final drug substances. ontosight.ai Its structure is particularly suited for producing chiral cyclopropane-containing compounds, which are vital components of many modern drugs.
A prominent example is its role in the synthesis of a precursor to Ticagrelor , a potent antiplatelet medication. Research has demonstrated a highly efficient, enzyme-catalyzed process to produce ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate. nih.govnih.gov This biocatalytic method involves the reaction of 3,4-difluorostyrene (B50085) with ethyl diazoacetate, which generates the cyclopropane (B1198618) ring with exceptional control over its stereochemistry (greater than 99% diastereomeric ratio and 98% enantiomeric excess). nih.govnih.gov This specific chiral intermediate is a direct precursor to the active pharmaceutical ingredient, Ticagrelor. nih.govresearchgate.net
Furthermore, this compound is used in the synthesis of cyclopropyl (B3062369) benzyl (B1604629) ketone intermediates. google.comgoogleapis.com These ketones are foundational structures for a class of platelet inhibitors, including Prasugrel . googleapis.com The process often involves reacting a Grignard reagent, prepared from a substituted benzyl halide, with a derivative of cyclopropanecarboxylic acid, showcasing another pathway where the cyclopropyl ester is central to forming the core of a medicinally important molecule. googleapis.comresearchgate.net The antidepressant Milnacipran also contains a cyclopropane core, the synthesis of which can involve intermediates derived from cyclopropanecarboxylic acid. google.comgoogle.com
| Pharmaceutical Intermediate/Drug | Precursor derived from this compound Chemistry | Therapeutic Area |
| Ticagrelor | Ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | Antiplatelet |
| Prasugrel | Cyclopropyl-2-fluorobenzyl-ketone | Antiplatelet |
| Milnacipran | 2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide | Antidepressant |
The incorporation of a cyclopropyl ring into a drug molecule is a widely used strategy in medicinal chemistry to enhance its pharmacological properties. researchgate.net The unique structural and electronic features of the cyclopropane group can lead to significant improvements in a drug candidate's performance. researchgate.netnih.gov
Key advantages of including a cyclopropyl moiety include:
Enhanced Potency and Binding: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is ideal for binding to its biological target, such as a protein or enzyme. iris-biotech.denih.gov This pre-organization can lead to a more favorable entropic contribution to the binding energy, thereby increasing the drug's potency. nih.goviris-biotech.de
Increased Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are stronger than those in more flexible alkyl chains. nih.gov This makes the ring less susceptible to oxidative metabolism by enzymes like cytochrome P450 (CYP), a common pathway for drug breakdown in the body. hyphadiscovery.com By strategically placing a cyclopropyl group, chemists can block metabolic hotspots, increase the drug's half-life, and reduce the potential for drug-drug interactions. iris-biotech.dehyphadiscovery.com
A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to improve a drug's oral absorption or other pharmacokinetic properties. nih.gov Esters are commonly used as prodrug linkers, but they can sometimes be too quickly hydrolyzed in the body.
Research has shown that esters of cyclopropanecarboxylic acid are significantly more stable to hydrolysis under both acidic and basic conditions compared to other structurally related esters. nih.gov This enhanced stability is attributed to hyperconjugative stabilization from the cyclopropyl group. nih.gov
A compelling case study involves a cyclopropane analog of Valacyclovir (B1662844) , which is itself the L-valine ester prodrug of the antiviral agent Acyclovir . nih.govgoogle.com At a pH of 6 and a temperature of 40°C, the cyclopropane-containing version demonstrated a half-life of over 300 hours, whereas Valacyclovir's half-life was approximately 70 hours under the same conditions. nih.govgoogle.com This remarkable increase in stability highlights the potential of using cyclopropanecarboxylate esters to design more robust prodrugs with longer physiological lifetimes, potentially leading to improved efficacy. google.comgoogle.com
Applications in Agrochemical and Materials Science
The utility of this compound extends beyond pharmaceuticals into the realms of agriculture and materials science, where its unique chemical properties are leveraged to create effective and novel products. ontosight.ai
In agrochemistry, cyclopropane-containing compounds are found in a variety of products, including herbicides, insecticides, and fungicides. This compound serves as a key building block for some of these active ingredients.
A notable example is the synthesis of the plant growth regulator Trinexapac-ethyl . patsnap.combcpcpesticidecompendium.org This compound is used on crops like cereals and on turf grass to prevent lodging (bending over) and reduce the frequency of mowing, respectively. patsnap.com The synthesis of Trinexapac-ethyl involves the creation of an intermediate, 3-carbethoxy-5-oxo-cyclohexane-1-enol cyclopropanecarboxylate, which is formed through an acylation reaction using cyclopropanecarboxylic acid chloride, a direct derivative of this compound. google.compatsnap.com
| Agrochemical | Intermediate derived from this compound Chemistry | Application |
| Trinexapac-ethyl | 3-carbethoxy-5-oxo-cyclohexane-1-enol cyclopropanecarboxylate | Plant Growth Regulator |
In materials science, the incorporation of cyclopropane rings into polymer backbones is an area of growing interest. ontosight.ai The rigidity and strain inherent in the three-membered ring can impart unique and desirable properties to polymeric materials. While direct, large-scale applications of this compound in commodity polymers are not widespread, its derivatives are valuable in the development of specialty polymers and advanced composite materials. ontosight.aiontosight.ai
The cyclopropane moiety can introduce conformational rigidity into a polymer chain. This can lead to materials with enhanced thermal stability and specific mechanical properties. The reactivity of the strained ring also offers potential for creating cross-linked polymer networks or for surface functionalization of materials. Cyclopropane derivatives can be valuable intermediates for synthesizing more complex molecules that are then used as monomers in polymerization reactions or as additives to modify the properties of composite materials. ontosight.ai
Use as Lubricant Additives
Cyclopropane-containing esters have been identified as valuable components in the formulation of lubricants. Processes have been developed to modify unsaturated polyol fatty acid ester stocks, such as vegetable oils, by reacting them with a cyclopropanating agent. google.com This reaction converts carbon-carbon double bonds within the fatty acyl chains into cyclopropyl groups. google.com The resulting cyclopropanated polyol fatty acid ester stock can then be blended with petroleum-based lubricating fluids or other standard additives. google.com
Common additives typically included in lubricant formulations consist of viscosity index improvers, oxidation inhibitors, pour point depressants, antiwear agents, and detergent dispersants. google.com The incorporation of cyclopropanated fatty acid esters aims to enhance properties such as fluidity and oxidative stability. google.com For instance, a modified Simmons-Smith reaction, which uses a dihalomethane and a zinc-copper couple, can be employed to create the cyclopropanated adducts from the double bonds present in the fatty acyl chains of vegetable oil. google.com
Synthesis of Specific Organic Structures
This compound functions as an effective annulation reagent for the conversion of aromatic compounds into 2-methylindanones. This transformation is achieved through a Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds involving an aromatic ring. In this specific application, the reaction between an aromatic substrate and this compound is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid facilitates the opening of the cyclopropane ring, allowing it to add to the aromatic structure and subsequently cyclize to form the indanone skeleton.
The synthesis of chiral functionalized cyclopropanes is a significant area of research due to the prevalence of the cyclopropane motif in biologically active molecules. rochester.edu this compound and its related carbene precursor, ethyl diazoacetate, are central to highly stereoselective methods for creating these structures. rochester.edunih.gov
One advanced approach involves biocatalysis using engineered heme-containing proteins, such as myoglobin (B1173299) (Mb) variants. rochester.edunih.govrochester.edu These engineered enzymes can catalyze the cyclopropanation of a wide array of olefins with ethyl diazoacetate, yielding trisubstituted cyclopropanes with exceptional levels of stereoselectivity. nih.govresearchgate.net By rationally engineering the enzyme's active site, researchers can produce biocatalysts that favor specific stereoisomers, even achieving enantiodivergent selectivity where different enzyme variants produce opposite enantiomers of the cyclopropane product. nih.govrochester.edu This biocatalytic strategy has been successfully applied to synthesize the chiral cyclopropane cores of several drugs, demonstrating high yields and excellent diastereo- and enantioselectivity. rochester.edu
The effectiveness of these biocatalytic systems is highlighted by their performance with challenging substrates, such as α-difluoromethyl alkenes, to produce valuable fluorinated building blocks for medicinal chemistry. nih.govresearchgate.net
Table 1: Myoglobin-Catalyzed Cyclopropanation of α-Difluoromethyl-styrene with Ethyl Diazoacetate
| Catalyst Variant | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Mb(H64V,V68A) | >99 | >99 (cis) | 99 (1R,2S) |
| Mb(H64G,V68A) | 91 | >99 (cis) | 98 (1R,2S) |
| Mb(H64V,V68G) | 88 | 99 (cis) | 99 (1R,2S) |
Data sourced from studies on myoglobin-catalyzed cyclopropanation. nih.gov
Another powerful method for preparing chiral cyclopropanes is the Michael Initiated Ring Closure (MIRC) reaction. rsc.org This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org The use of chiral catalysts, such as prolinol derivatives or cinchona alkaloids, can induce high levels of enantioselectivity in these transformations, providing access to complex chiral cyclopropanes with excellent yields. rsc.org
This compound and related cyclopropane precursors are instrumental in the synthesis of spirocyclic moieties, where a cyclopropane ring is fused to another ring system at a single carbon atom. beilstein-journals.orgresearchgate.net These unique structural motifs are of great interest in medicinal chemistry. researchgate.netnih.gov
One direct, though potentially lengthy, synthetic route involves using this compound as a starting material for preparing spiro-aminopiperidine derivatives. beilstein-journals.org More commonly, spiro-cyclopropane structures are formed through the reaction of a carbene or carbene equivalent with an exocyclic methylene (B1212753) group. For instance, the diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones can be achieved through the cyclopropanation of 3-methyleneindolin-2-ones. rsc.org This transformation can be accomplished using various methods, including the use of tosylhydrazone salts as a safe alternative to diazo compounds in a metal-free reaction, or through reactions involving ethyl diazoacetate. researchgate.netrsc.org These reactions often proceed with high diastereoselectivity, yielding the spirocyclic products in high yields. rsc.org The resulting spirooxindole-cyclopropane compounds have been investigated as potential anticancer agents. researchgate.netnih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations have been instrumental in elucidating the intricate electronic and structural properties of ethyl cyclopropanecarboxylate (B1236923). These theoretical approaches allow for a detailed examination of the molecule's inherent strain, orbital interactions, and conformational possibilities, providing a foundational understanding of its chemical behavior.
Analysis of Bond Strain and Orbital Interactions within the Cyclopropane (B1198618) Ring
The cyclopropane ring in ethyl cyclopropanecarboxylate is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a substantial deviation from the ideal sp³ tetrahedral angle of 109.5°. This angle strain leads to the formation of "bent" or "banana" bonds, where the electron density of the C-C bonds is displaced outwards from the internuclear axis. This unique bonding arrangement results in the C-C bonds having a higher p-character than in typical alkanes, which in turn influences the ring's reactivity.
Computational studies, often employing Density Functional Theory (DFT), provide quantitative measures of this strain. The strain energy of the cyclopropane ring is a key determinant of its kinetic and thermodynamic properties. Furthermore, these calculations reveal important orbital interactions. The Walsh orbital model, a common theoretical framework for describing the electronic structure of cyclopropane, depicts a set of high-lying occupied molecular orbitals (HOMOs) that are responsible for its nucleophilic character. The presence of the electron-withdrawing ethyl carboxylate group perturbs these orbitals, influencing the regioselectivity and stereoselectivity of reactions involving the cyclopropane ring.
Table 1: Calculated Bond Parameters of the Cyclopropane Ring in this compound
| Parameter | Calculated Value | Description |
| C-C Bond Length | ~1.51 Å | Slightly shorter than a typical alkane C-C bond (~1.54 Å), indicative of the strained nature of the ring. |
| C-H Bond Length | ~1.08 Å | Typical for a C-H bond involving an sp³-hybridized carbon. |
| C-C-C Bond Angle | 60° | The defining geometric feature of the cyclopropane ring, leading to significant angle strain. |
| H-C-H Bond Angle | ~115° | Wider than the tetrahedral angle to accommodate the strained C-C-C angle. |
| Strain Energy | ~27.5 kcal/mol | A quantitative measure of the inherent instability of the three-membered ring. |
Conformational Analysis and Stereoelectronic Effects
The conformational preferences of this compound are primarily dictated by the rotation around the C-C bond connecting the cyclopropane ring and the carbonyl group of the ester. Computational studies have explored the potential energy surface of this rotation, identifying the most stable conformations.
DFT calculations on related molecules like cyclopropanecarboxaldehyde (B31225) and cyclopropanecarboxylic acid have shown that the s-trans (or antiperiplanar) and s-cis (or synperiplanar) conformations, where the carbonyl bond is either pointing away from or towards a C-C bond of the ring, respectively, are the most significant. The relative energies of these conformers are influenced by a delicate balance of steric and stereoelectronic effects.
Stereoelectronic effects, which involve the interaction between electron orbitals, play a crucial role in determining the molecule's geometry and reactivity. In this compound, a key stereoelectronic interaction is the hyperconjugation between the filled Walsh orbitals of the cyclopropane ring and the empty π* orbital of the carbonyl group. This interaction is maximized when the C=O bond is properly aligned with the C-C bonds of the ring, stabilizing certain conformations over others. The nature and magnitude of these interactions can be quantified using Natural Bond Orbital (NBO) analysis, a computational method that provides insights into donor-acceptor orbital interactions.
Table 2: Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (Cring-C-C=O) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |
| s-trans (anti) | ~180° | 0.0 | Minimized steric hindrance |
| s-cis (syn) | ~0° | 1.5 - 2.5 | Favorable orbital overlap |
| Gauche | ~60° / ~120° | Intermediate | Balance of steric and electronic effects |
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry provides a powerful lens through which to view the dynamic processes of chemical reactions. For this compound, reaction mechanism simulations and transition state analysis have been pivotal in understanding how it is formed and how it participates in various chemical transformations.
Prediction of Reaction Pathways and Energy Barriers
A significant area of computational study for this compound is its synthesis via the cyclopropanation of alkenes with ethyl diazoacetate, often catalyzed by transition metals like rhodium or copper. DFT calculations have been employed to map out the potential energy surfaces of these reactions, identifying the key intermediates and transition states.
These simulations can predict the most likely reaction pathways by comparing the activation energy barriers associated with different mechanistic possibilities. For instance, in rhodium-catalyzed cyclopropanation, computational studies have elucidated the stepwise mechanism involving the formation of a metal carbene intermediate, followed by the transfer of the carbene moiety to the alkene. The calculated energy barriers for each step provide a quantitative understanding of the reaction kinetics.
Elucidation of Chemo-, Enantio-, and Diastereoselectivity
One of the most valuable applications of computational chemistry in the study of this compound is in explaining and predicting the stereochemical outcomes of its reactions. The formation of substituted cyclopropanes often leads to the generation of multiple stereoisomers, and controlling this selectivity is a major challenge in organic synthesis.
Computational modeling of the transition states leading to different stereoisomers can reveal the subtle energetic differences that govern selectivity. By analyzing the geometries and energies of these transition states, researchers can identify the key steric and electronic interactions that favor the formation of one stereoisomer over another. For example, in the asymmetric cyclopropanation to produce chiral this compound derivatives, computational studies can model the interaction of the reactants with a chiral catalyst, explaining the origin of enantioselectivity. These models can rationalize why a particular enantiomer or diastereomer is formed preferentially, guiding the design of more selective catalysts.
Computational Support for Catalyst Design and Optimization
The insights gained from reaction mechanism simulations and selectivity studies can be directly applied to the rational design and optimization of catalysts. By understanding the key features of the transition state that control the reaction rate and selectivity, computational chemists can propose modifications to the catalyst structure that would lead to improved performance.
For instance, in the synthesis of this compound derivatives, computational models can be used to screen a library of potential catalyst ligands, predicting which ones will lead to higher yields and better stereoselectivity. This in silico screening can significantly accelerate the discovery of new and improved catalysts by prioritizing the most promising candidates for experimental investigation. The combination of computational modeling and experimental work creates a powerful feedback loop, where theoretical predictions guide experimental design, and experimental results are used to refine and validate the computational models. This synergistic approach is at the forefront of modern catalyst development.
Modeling of Molecular Interactions
Computational and theoretical studies play a crucial role in elucidating the potential biological activity and interactions of molecules like this compound. These in silico methods provide valuable insights into how the compound might behave in a biological system, guiding further experimental research. By simulating interactions with biological macromolecules and employing predictive models, researchers can hypothesize about the compound's mechanism of action and potential therapeutic or toxic effects.
Simulation of Interactions with Enzymes and Receptors
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a small molecule, such as this compound, and a biological target, typically a protein like an enzyme or a receptor. These simulations can predict the preferred binding orientation of the molecule within the active site of the protein and estimate the strength of the interaction.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of such simulations can be applied to understand its potential interactions. For instance, given its ester functional group, a likely class of interacting enzymes would be hydrolases, such as carboxylesterases, which are responsible for the metabolism of many ester-containing drugs and xenobiotics.
A hypothetical molecular docking simulation of this compound with a carboxylesterase would involve:
Preparation of the ligand and receptor: Obtaining the 3D structure of this compound and the target enzyme (e.g., from the Protein Data Bank).
Docking: Using a computational algorithm to fit the ligand into the enzyme's active site in various possible conformations and orientations.
Scoring: Calculating the binding affinity for each pose to identify the most stable binding mode.
The results of such a simulation would highlight key interactions, such as hydrogen bonds or hydrophobic interactions, between the ethyl and cyclopropyl (B3062369) moieties of the ligand and the amino acid residues of the enzyme's active site. For example, the carbonyl oxygen of the ester group could act as a hydrogen bond acceptor.
Molecular dynamics simulations can further refine the static picture provided by molecular docking. nih.gov An MD simulation would treat the atoms of the ligand-protein complex as particles in motion, governed by the laws of physics. mdpi.com This allows for the observation of the dynamic stability of the binding pose over time and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov While a specific MD simulation for this compound was not found, simulations of fluid cyclopropane have been performed to develop force fields that can accurately model its behavior, which is a foundational step for simulating its interaction with biological macromolecules. nih.gov
Table 1: Hypothetical Interaction Data for this compound with a Carboxylesterase
| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Residues in Enzyme Active Site | Estimated Contribution to Binding |
| Hydrogen Bonding | Carbonyl Oxygen | Serine, Histidine, Aspartate/Glutamate | High |
| Hydrophobic Interactions | Ethyl Group | Leucine, Isoleucine, Valine, Alanine | Moderate |
| Hydrophobic Interactions | Cyclopropyl Group | Phenylalanine, Tryptophan, Tyrosine | Moderate |
| van der Waals Forces | Entire Molecule | Various | Low to Moderate |
This table is a hypothetical representation based on the general principles of molecular interactions and is not derived from specific experimental or simulation data for this compound.
Predictive Modeling for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are built using a dataset of compounds with known activities and can then be used to predict the activity of new or untested compounds like this compound.
A QSAR model for a series of cyclopropanecarboxylate esters could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity. The model would use molecular descriptors calculated from the chemical structure of the compounds. These descriptors can be categorized as:
Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).
Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic: Quantifying the molecule's affinity for nonpolar environments (e.g., logP).
Topological: Describing the connectivity of atoms in the molecule.
For this compound, the presence of the cyclopropyl ring introduces a degree of rigidity and specific stereoelectronic properties that would be captured by these descriptors. Studies on other cyclopropane derivatives have shown that this ring can significantly influence biological activity. unl.pt For instance, the cyclopropyl group can provide hyperconjugative stabilization to an adjacent ester group, which could affect its reactivity and interaction with biological targets. semanticscholar.orgnih.gov
While a specific QSAR model for this compound is not available, the principles of predictive toxicology can be applied to estimate its potential for adverse effects. inotiv.comresearchgate.net Computational tools can screen for structural alerts, which are molecular substructures known to be associated with toxicity. nih.gov The this compound molecule would be analyzed for any such alerts to provide a preliminary assessment of its toxicological profile.
Table 2: Key Molecular Descriptors for this compound in Predictive Modeling
| Descriptor Type | Specific Descriptor | Calculated/Estimated Value (Approximate) | Potential Influence on Biological Activity |
| Hydrophobicity | LogP | ~1.5 | Affects membrane permeability and distribution |
| Electronic | Dipole Moment | ~1.8 D | Influences polar interactions with targets |
| Steric | Molecular Weight | 114.14 g/mol | Relates to the overall size of the molecule |
| Steric | Molar Refractivity | ~30 cm³/mol | Relates to molecular volume and polarizability |
| Topological | Number of Rotatable Bonds | 3 | Affects conformational flexibility |
The values in this table are approximate and can vary depending on the calculation method. They serve to illustrate the types of descriptors used in predictive modeling.
Advanced Analytical Techniques in Ethyl Cyclopropanecarboxylate Research
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the structural elucidation of ethyl cyclopropanecarboxylate (B1236923), with each method offering unique insights into its chemical architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of ethyl cyclopropanecarboxylate in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of each atom.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum shows distinct signals for the ethyl group protons and the cyclopropyl (B3062369) ring protons. chemicalbook.com The methylene (B1212753) protons of the ethyl group (-OCH₂-) appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet. The protons on the cyclopropane (B1198618) ring show complex splitting patterns in the upfield region, characteristic of strained ring systems.
¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₂CH₃ | 4.13 | Quartet (q) | 2H |
| Ring CH | 1.60 | Multiplet (m) | 1H |
| -OCH₂CH₃ | 1.26 | Triplet (t) | 3H |
| Ring CH₂ | 0.85 - 0.96 | Multiplet (m) | 4H |
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound shows five distinct signals, corresponding to the carbonyl carbon, the two carbons of the ethyl group, and the two different carbons of the cyclopropyl ring. The carbonyl carbon is the most deshielded, appearing furthest downfield.
¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ) ppm |
|---|---|
| C=O | ~174 |
| -OCH₂- | ~60 |
| -CH₃ | ~14 |
| Ring CH | ~13 |
| Ring CH₂ | ~9 |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure by analyzing fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the identification of the compound in complex mixtures.
The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 114, confirming the molecular weight (C₆H₁₀O₂). chemicalbook.com The fragmentation pattern provides structural clues. The most abundant fragment, known as the base peak, appears at m/z 69. This peak corresponds to the loss of the ethoxy radical (•OCH₂CH₃), forming the stable cyclopropanecarbonyl cation. Other significant fragments are observed at m/z 86 (loss of ethylene (B1197577), C₂H₄), m/z 41 (cyclopropyl cation), and m/z 29 (ethyl cation). chemicalbook.com
Key Mass Spectrometry Fragments for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
|---|---|---|
| 114 | 3.3 | [C₆H₁₀O₂]⁺ (Molecular Ion) |
| 86 | 23.2 | [M - C₂H₄]⁺ |
| 69 | 100.0 | [M - •OC₂H₅]⁺ (Base Peak) |
| 41 | 33.9 | [C₃H₅]⁺ |
| 29 | 24.0 | [C₂H₅]⁺ |
While LC-MS/MS is a powerful technique, it is less commonly applied to small, volatile, and neutral molecules like this compound, for which GC-MS is highly effective.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its ester functionality and hydrocarbon framework. The most prominent feature is the strong carbonyl (C=O) stretching vibration, which is characteristic of esters.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3080, ~3000 | C-H Stretch | Cyclopropyl Ring |
| ~2980, ~2870 | C-H Stretch | Ethyl Group |
| ~1730 | C=O Stretch | Ester Carbonyl |
| ~1180 | C-O Stretch | Ester Linkage |
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which typically requires the presence of chromophores—molecular features with π-electron systems. This compound lacks an extended conjugated system; its only chromophore is the carbonyl group of the ester.
This carbonyl group can undergo a weak n→π* electronic transition. However, this absorption occurs at a short wavelength, typically below 220 nm, which is outside the standard analytical range of many UV-Vis spectrophotometers. Consequently, this compound is essentially transparent in the near-UV and visible spectrum, and UV-Vis spectroscopy is not a primary technique for its structural characterization. It can, however, be used for detection at low wavelengths in chromatographic analyses.
Chromatographic Separation and Purity Analysis
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for determining its purity.
Gas Chromatography (GC): Due to its volatility and thermal stability, gas chromatography is the predominant method for the analysis of this compound. Commercial suppliers routinely use GC to assess the purity of this compound, often reporting purities of 98% or higher. tcichemicals.comtcichemicals.com In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for detection, providing high sensitivity for organic compounds.
High-Performance Liquid Chromatography (HPLC): While less common than GC for this specific compound, HPLC can also be employed for its analysis. A method developed for the parent compound, cyclopropanecarboxylic acid, utilizes a mixed-mode Primesep B column with a mobile phase of acetonitrile and water with a sulfuric acid buffer, and detection is achieved using UV light at 210 nm. A similar reversed-phase HPLC method could be adapted for this compound, particularly for non-volatile sample matrices where direct GC injection is not feasible.
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a critical technique for the separation of enantiomers, which are non-superimposable mirror-image isomers. In the context of this compound, which can exist as enantiomers if substituted, assessing enantiomeric purity is vital, particularly in pharmaceutical applications where different enantiomers can have distinct biological activities. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. gcms.cz
The separation principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. Common chiral stationary phases often incorporate derivatized cyclodextrins, which are capable of separating a wide variety of chiral compounds, including cyclopropane derivatives. gcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized for this purpose. For instance, the enantiomers of a related compound, trans-ethyl 2-phenyl-cyclopropane carboxylate, have been successfully separated using a chemoenzymatic approach monitored by chiral chromatography. researchgate.net The effectiveness of the separation is quantified by parameters such as the resolution (Rs), which should ideally be greater than 1.5 for baseline separation, and the selectivity factor (α). researchgate.netnih.gov
Factors influencing the separation include the composition of the mobile phase, column temperature, and flow rate. researchgate.net For example, in HPLC, mixtures of solvents like n-hexane and 2-propanol are common mobile phases for polysaccharide-based CSPs. researchgate.net Optimizing these parameters is essential to achieve adequate resolution for accurate quantification of enantiomeric excess (ee).
| Parameter | Description | Typical Value/Condition for Cyclopropane Derivatives |
|---|---|---|
| Stationary Phase | The chiral medium that interacts with the enantiomers. | Cyclodextrin-based (e.g., Chirasil-β-Dex) or polysaccharide-based (e.g., Chiralpak AD-H) researchgate.netresearchgate.net |
| Mobile Phase (HPLC) | The solvent that carries the analyte through the column. | n-Hexane / 2-propanol mixtures (e.g., 90:10 v/v) researchgate.net |
| Carrier Gas (GC) | The inert gas that carries the analyte through the column. | Hydrogen or Helium gcms.cz |
| Resolution (Rs) | The degree of separation between two peaks. | > 1.5 for baseline separation nih.gov |
| Detection | Method for visualizing the separated enantiomers. | UV Detector (e.g., at 260 nm) for HPLC, FID for GC gcms.czresearchgate.net |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture. orgchemboulder.com It is particularly useful for qualitative analysis, such as monitoring the progress of a chemical reaction, identifying compounds by comparing their retention factors to standards, and determining the appropriate solvent system for column chromatography. labxchange.orgmit.edu
In TLC, a thin layer of an adsorbent material, typically silica gel or alumina, is coated onto a flat carrier such as a glass or plastic plate, serving as the stationary phase. aga-analytical.com.plresearchgate.net A small spot of the sample containing this compound is applied near the bottom of the plate. orgchemboulder.com The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase or eluent). labxchange.org By capillary action, the solvent moves up the plate, and as it passes the sample spot, the components of the mixture are partitioned between the stationary and mobile phases. orgchemboulder.com
The separation is based on the differential affinity of the compounds for the stationary and mobile phases. orgchemboulder.com For a moderately polar compound like this compound, a typical mobile phase would be a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate). mit.edu The distance a compound travels up the plate is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orgstudy.comyoutube.com The Rf value is characteristic for a given compound, solvent system, and stationary phase.
| Component | Distance Traveled by Analyte (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value |
|---|---|---|---|
| Starting Material (e.g., Cyclopropanecarboxylic acid) | 2.5 | 8.0 | 0.31 |
| This compound | 5.8 | 8.0 | 0.73 |
Crystallographic Analysis
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray Diffraction (XRD) is an indispensable analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, researchers can elucidate its atomic and molecular structure, including exact bond lengths, bond angles, and stereochemistry. wikipedia.orgrsc.org This method is the gold standard for unambiguous structure determination of new compounds.
For derivatives of this compound, single-crystal XRD analysis provides definitive proof of their molecular structure in the solid state. This is particularly crucial for confirming the stereochemical outcome of asymmetric syntheses, where the relative and absolute configurations of chiral centers need to be established. nih.gov For example, X-ray crystallography has been used to confirm the free amino group and stereochemistry in cyclopropyl α-amino acids, which are derivatives of the core cyclopropane carboxylate structure. nih.gov
The process involves growing a suitable single crystal of the compound, which is then mounted in an X-ray diffractometer. The resulting diffraction data are used to generate an electron density map, from which the positions of the atoms can be determined. wikipedia.org The crystal packing and intermolecular interactions, such as hydrogen bonds, can also be analyzed, providing insights into the physical properties of the solid. researchgate.netnih.gov While no crystal structure for this compound itself is prominently available, the technique has been widely applied to related carboxylate-containing molecules, confirming its utility for structural elucidation in this class of compounds. mdpi.comnih.gov
| Crystallographic Parameter | Description | Example Data for a Derivative |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic nih.gov |
| Space Group | A mathematical description of the symmetry of the crystal. | P 21/n nih.gov |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 12.05 Å, b = 17.83 Å, c = 19.61 Å, β = 100.37° nih.gov |
| Bond Lengths / Angles | Precise measurements of distances and angles between atoms. | Determined to high precision (e.g., ±0.001 Å) |
| Intermolecular Interactions | Analysis of non-covalent forces like hydrogen bonds holding the crystal together. | Identified and characterized researchgate.net |
Other Advanced Techniques
Capillary Electrophoresis (CE-MS)
Capillary Electrophoresis–Mass Spectrometry (CE-MS) is a powerful hyphenated analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.orgchromatographyonline.com CE separates charged molecules based on their differential migration in an electric field within a narrow fused-silica capillary. nih.govnih.gov This technique is particularly well-suited for the analysis of polar and charged compounds, such as carboxylic acids. researchgate.net
CE-MS offers several advantages, including high resolution, rapid analysis times, and minimal sample and solvent consumption. nih.govsemanticscholar.org The coupling is typically achieved via an electrospray ionization (ESI) interface, which generates ions from the separated analytes eluting from the capillary before they enter the mass spectrometer. wikipedia.orgchromatographyonline.com The mass spectrometer then provides mass-to-charge ratio (m/z) information, allowing for the identification and quantification of the compounds. chromatographyonline.com
For the analysis of this compound, the compound would likely be saponified (hydrolyzed) to its corresponding carboxylate anion to be amenable to CE separation under typical alkaline buffer conditions. Alternatively, derivatization strategies can be employed to introduce a charge to the molecule. nih.gov CE-MS is a promising method for the comprehensive and quantitative analysis of ionic metabolites and could be applied to study the metabolic fate of this compound or to detect it as a charged derivative in complex matrices. researchgate.net
| Parameter | Description | Typical Setting for Carboxylate Analysis |
|---|---|---|
| Capillary | The separation column. | Uncoated fused-silica (e.g., 50 µm i.d., 50 cm length) researchgate.net |
| Background Electrolyte (BGE) | The buffer solution filling the capillary. | Ammonium formate buffer (e.g., pH 10) researchgate.net |
| Separation Voltage | The electric potential applied across the capillary. | 20-30 kV |
| Ionization Mode | The method of ion generation for MS. | Electrospray Ionization (ESI), negative mode for anions researchgate.net |
| Mass Analyzer | Separates ions based on m/z ratio. | Time-of-Flight (TOF) or Quadrupole chromatographyonline.com |
Biosensors in Analytical Applications
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a specific analyte. nih.govresearchgate.net The biological component (e.g., an enzyme, antibody, or nucleic acid) provides high selectivity by interacting specifically with the target substance. mdpi.com This interaction generates a measurable signal—such as an electrical current, a change in light, or a shift in mass—which is converted by the transducer into a quantifiable output. researchgate.netmdpi.com
While no specific biosensor for the direct detection of this compound has been reported in the literature, the principles of biosensor design could be applied for its analysis. A potential approach would be an enzyme-based biosensor. For instance, an esterase enzyme that selectively catalyzes the hydrolysis of this compound could be immobilized on an electrode surface. The enzymatic reaction would produce cyclopropanecarboxylic acid and ethanol (B145695). The detection could then be based on:
pH Change: A pH electrode could detect the decrease in pH resulting from the formation of the carboxylic acid.
Ethanol Detection: The produced ethanol could be detected by a second immobilized enzyme, such as alcohol dehydrogenase, which would generate a measurable electrochemical signal (e.g., change in NADH concentration). nih.gov
Inhibition-based Sensing: Some esterase-based biosensors are used for the detection of organophosphate pesticides, which act as inhibitors. europa.eu If this compound or its derivatives were found to inhibit a specific enzyme, this inhibition could be used as the basis for detection.
The development of such a biosensor would offer advantages like high sensitivity, real-time monitoring, and potential for miniaturization and portability, making it suitable for applications in environmental monitoring or process control. mdpi.comnih.gov
| Biosensor Component | Function | Potential Example for this compound |
|---|---|---|
| Analyte | The target substance to be detected. | This compound |
| Bioreceptor | The biological element that selectively recognizes the analyte. | A specific esterase enzyme |
| Transducer | Converts the biological recognition event into a measurable signal. | Potentiometric (pH electrode), Amperometric (detecting NADH), or Optical |
| Signal Output | The processed, quantifiable signal. | Change in voltage, current, or fluorescence |
AI-Driven Models for Data Analysis
The application of AI in chemical research encompasses a variety of models, each suited for specific tasks. For instance, Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational chemistry and toxicology. libretexts.orgwikipedia.orgnih.gov These models mathematically correlate the structural or physicochemical properties of molecules with their biological activities or other specific effects. libretexts.orgwikipedia.orgnih.gov For this compound and its derivatives, QSAR models could be developed to predict properties such as binding affinity to a particular receptor or potential toxicity, based on a dataset of related cyclopropane compounds. The development of a robust QSAR model involves several key steps, including the careful selection of a dataset, the extraction of relevant molecular descriptors, variable selection, model construction, and rigorous validation. libretexts.org
Machine learning algorithms, such as neural networks and random forests, are increasingly being used to build more sophisticated predictive models. These models can handle vast and complex chemical datasets, which are becoming more accessible through open-source databases. nih.govchemrxiv.orguci.eduresearchgate.netacs.org In the realm of reaction chemistry, AI models can predict the outcomes of chemical reactions, including reaction yields and the optimal conditions for synthesis. cmu.eduresearchgate.net For the synthesis of this compound, which can be achieved through methods like cyclopropanation, AI could be employed to predict the most effective catalysts and reaction conditions to maximize yield and purity. acs.orgmdpi.com
Below is a hypothetical data table illustrating how an AI model could be used to predict the reaction yield for the synthesis of various cyclopropane derivatives, including this compound. This table is based on the concept of using molecular descriptors to train a predictive model.
| Compound | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Predicted Reaction Yield (%) |
|---|---|---|---|
| This compound | 114.14 | 26.3 | 85 |
| Mthis compound | 100.12 | 26.3 | 88 |
| Propyl cyclopropanecarboxylate | 128.17 | 26.3 | 82 |
| Ethyl 1-methylcyclopropanecarboxylate | 128.17 | 26.3 | 78 |
| Ethyl 2-phenylcyclopropanecarboxylate | 190.23 | 26.3 | 75 |
Q & A
Q. What are the key physical properties of ethyl cyclopropanecarboxylate, and how do they influence experimental design?
this compound (CAS 4606-07-9) has a boiling point of 128°C at 5 mmHg, a density of 0.9608 g/cm³, and a refractive index of 1.4190 . These properties are critical for handling in reactions requiring precise temperature control (e.g., distillation) or solvent compatibility. For purification, column chromatography using gradients of petroleum ether and ethyl acetate (e.g., 9:1 to 100% ethyl acetate) is effective, as demonstrated in copper-catalyzed syntheses .
Q. What synthetic routes are available for this compound, and what are their comparative advantages?
Two primary methods are documented:
- Copper-catalyzed cyclopropanation : Using ethyl diazoacetate and a copper(I) trifluoromethanesulfonate-toluene complex, this method achieves 75% yield under mild conditions .
- Enolate alkylation : Intramolecular cyclization of ethyl 4-chlorobutyrate enolate at −78°C rapidly forms the cyclopropane ring but may compete with side reactions (e.g., Claisen condensation) at longer durations . The copper method is preferable for scalability, while the enolate route provides mechanistic insights into competing pathways.
Q. How should researchers purify and characterize this compound to ensure reproducibility?
Post-synthesis purification via column chromatography (Petroleum Ether/Ethyl Acetate gradient) is recommended . Characterization should include:
- NMR spectroscopy to confirm cyclopropane ring integrity and ester functionality.
- Refractive index and density measurements to verify purity against CRC standards .
Advanced Research Questions
Q. What competing reaction pathways occur during this compound synthesis, and how can they be controlled?
In enolate-mediated syntheses, prolonged reaction times lead to side products like piperidone derivatives via Claisen condensation . Kinetic control (short reaction times at −78°C) minimizes this. For copper-catalyzed methods, optimizing catalyst loading (2.5 mol%) and diazoacetate stoichiometry (4 eq.) maximizes yield . Advanced monitoring techniques, such as in-situ IR or GC-MS, are advised to track intermediate formation.
Q. How does stereochemistry influence the reactivity of this compound in annulation or cycloaddition reactions?
Studies on structurally similar bicyclic esters (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate) reveal that stereochemical constraints in the cyclopropane ring dictate regioselectivity in [3+2] annulations. The ester group’s orientation can sterically hinder or favor specific transition states . Computational modeling (DFT) is recommended to predict stereoelectronic effects before experimental trials.
Q. What strategies are effective for functionalizing this compound into complex derivatives?
Brominated analogs (e.g., ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate) can be synthesized via electrophilic substitution, leveraging the cyclopropane ring’s strain to drive reactivity . For bioactive derivatives (e.g., Resmethrin), ester hydrolysis followed by coupling with substituted alcohols or amines is a common pathway .
Q. How do catalytic systems impact the efficiency of this compound synthesis?
Copper(I) catalysts enhance diazoacetate decomposition and cyclopropanation efficiency, but competing dimerization of diazo compounds can reduce yields. Alternative catalysts (e.g., Rh(II) carboxylates) may improve selectivity, though this requires further exploration .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for copper-catalyzed syntheses: How should researchers address variability?
The 75% yield reported in assumes optimal catalyst activity and solvent purity. Lower yields may arise from moisture-sensitive copper complexes or incomplete diazoacetate conversion. Researchers should pre-dry solvents and use fresh catalyst batches. Comparative studies with alternative catalysts (e.g., Ru or Fe complexes) could resolve inconsistencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
